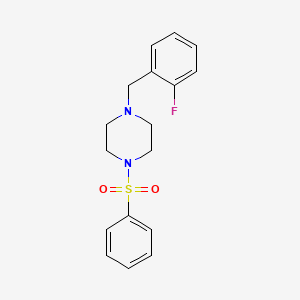
N-isobutyl-2,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isobutyl-2,5-dimethylbenzamide, commonly known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most effective and commonly used insect repellent in the world. DEET has been extensively studied for its chemical properties, mechanism of action, and its effectiveness in repelling insects.
科学的研究の応用
DEET has been extensively studied for its effectiveness in repelling insects. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and flies. DEET has also been studied for its safety and toxicity in humans and animals. Studies have shown that DEET is safe for use in humans when used as directed.
作用機序
The mechanism of action of DEET is not fully understood. It is believed that DEET works by interfering with the insect's sense of smell. DEET may also interfere with the insect's ability to detect the carbon dioxide and lactic acid that humans emit, which are attractive to insects.
Biochemical and Physiological Effects
DEET has been shown to have a variety of biochemical and physiological effects on insects. It has been shown to interfere with the insect's ability to detect and locate hosts. DEET may also interfere with the insect's feeding behavior and cause repellency. In addition, DEET has been shown to have effects on the insect's nervous system, which may contribute to its repellent properties.
実験室実験の利点と制限
DEET is widely used in laboratory experiments to study the behavior and physiology of insects. It is a highly effective repellent and can be used to study the effects of repellents on insect behavior. However, DEET can also have effects on the behavior and physiology of insects, which may confound experimental results. In addition, DEET can be toxic to certain types of insects, which may limit its use in certain experiments.
将来の方向性
There are many future directions for research on DEET. One area of research is the development of new insect repellents that are more effective and safer than DEET. Another area of research is the study of the mechanism of action of DEET and its effects on the nervous system of insects. Finally, research is needed to better understand the interactions between DEET and other chemicals in the environment, which may affect its effectiveness and safety.
合成法
DEET is synthesized through a multi-step process that involves the reaction of 2,5-dimethylbenzoic acid with isobutylamine. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting product is then purified through distillation and recrystallization to obtain pure DEET.
特性
IUPAC Name |
2,5-dimethyl-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9(2)8-14-13(15)12-7-10(3)5-6-11(12)4/h5-7,9H,8H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXKDJRXTDOROL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(2-methylpropyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}oxy)benzoate](/img/structure/B5756341.png)
![ethyl 4-({[2-(3-fluorobenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B5756356.png)



![1-(3-bromophenyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5756378.png)

![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1H-benzimidazole](/img/structure/B5756392.png)
![1-[1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5756404.png)



![2-[(3-cyano-4,6-diphenyl-2-pyridinyl)thio]acetamide](/img/structure/B5756427.png)